molecular formula C12H15N3O4 B11462911 1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B11462911
M. Wt: 265.26 g/mol
InChI Key: LDHDHGOELXVNSG-UHFFFAOYSA-N
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Description

1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound that features a trimethoxyphenyl group attached to an oxadiazole ring, which is further linked to a methanamine group

Preparation Methods

The synthesis of 1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Introduction of the Methanamine Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biomolecules.

    Medicine: Due to its structural properties, the compound is being explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. .

Comparison with Similar Compounds

1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine can be compared with other similar compounds, such as:

    3,4,5-Trimethoxyphenyl Derivatives: These compounds share the trimethoxyphenyl group but differ in their additional functional groups and overall structure.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different substituents.

    Methanamine Derivatives: These compounds have the methanamine group but differ in their aromatic or heterocyclic components.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C12H15N3O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)15-19-12/h4-5H,6,13H2,1-3H3

InChI Key

LDHDHGOELXVNSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)CN

Origin of Product

United States

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